molecular formula C18H28N6O4 B2879596 1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 579443-23-5

1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2879596
CAS No.: 579443-23-5
M. Wt: 392.46
InChI Key: FMNIBPJRQMTRRS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C18H28N6O4 and its molecular weight is 392.46. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Comparative Analysis

The crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione provides insights into the typical geometry of the purine fused-ring system. The study compares its structure with related compounds, revealing details about the conformation of the aminoalkyl side chain and the morpholine ring, and how these contribute to the molecule's overall stability through intramolecular hydrogen bonding and intermolecular interactions (Karczmarzyk & Pawłowski, 1997).

Synthesis and Cardiovascular Activity

Research into derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has shown that certain compounds possess significant electrocardiographic, antiarrhythmic, and hypotensive activities. These findings underscore the potential of such derivatives in cardiovascular research, highlighting the importance of the structural features of these compounds in their biological activity (Chłoń-Rzepa et al., 2004).

Antifungal Agents

Compounds derived from 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent antifungal agents against a variety of fungal species, including Candida and Aspergillus. These findings are pivotal for the development of new antifungal therapies, particularly given the challenge of low plasma stability in some derivatives. Modifications, such as the introduction of a gem-dimethyl group, have significantly enhanced plasma stability while maintaining antifungal efficacy (Bardiot et al., 2015).

Properties

IUPAC Name

1,3-dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O4/c1-20-16-15(17(25)21(2)18(20)26)24(4-3-22-5-9-27-10-6-22)14(19-16)13-23-7-11-28-12-8-23/h3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNIBPJRQMTRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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